molecular formula C19H12O3 B15063396 4H-1-Benzopyran-4-one, 3-hydroxy-2-(2-naphthalenyl)- CAS No. 109469-98-9

4H-1-Benzopyran-4-one, 3-hydroxy-2-(2-naphthalenyl)-

Cat. No.: B15063396
CAS No.: 109469-98-9
M. Wt: 288.3 g/mol
InChI Key: AKGHSCJRADAMTJ-UHFFFAOYSA-N
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Description

3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one is a compound that belongs to the class of flavones, which are a group of naturally occurring compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. In terms of its anticancer properties, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct photophysical properties. This makes it particularly suitable for applications in fluorescence-based detection and imaging .

Properties

CAS No.

109469-98-9

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

3-hydroxy-2-naphthalen-2-ylchromen-4-one

InChI

InChI=1S/C19H12O3/c20-17-15-7-3-4-8-16(15)22-19(18(17)21)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H

InChI Key

AKGHSCJRADAMTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C(=O)C4=CC=CC=C4O3)O

Origin of Product

United States

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